

Structural Elucidation of 2,3,6-Trimethoxyphenol: A Comprehensive Spectral Data Analysis Guide

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Compound of Interest

Compound Name: 2,3,6-Trimethoxyphenol

CAS No.: 90539-42-7

Cat. No.: B3043699

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Target Audience: Analytical Chemists, Natural Product Researchers, and Preclinical Drug Development Scientists
Document Type: Technical Whitepaper

Executive Summary & Biological Context

2,3,6-Trimethoxyphenol (CAS: 90539-42-7) is a highly oxygenated phenolic compound that serves as both a critical secondary metabolite in medicinal fungi and a vital synthetic intermediate in medicinal chemistry. In natural product research, derivatives of **2,3,6-trimethoxyphenol** are frequently isolated from the solid-state cultured products of *Antrodia camphorata*, a fungus renowned for its cytotoxic and anti-inflammatory properties [12](#).

In drug development, this scaffold is a fundamental building block for synthesizing novel quinone inhibitors targeted at the redox function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1), such as the clinical candidate E3330 [34](#). Accurate structural elucidation of this compound is paramount, as the regiochemistry of the methoxy groups directly dictates the redox potential and biological efficacy of downstream quinone derivatives.

Molecular Architecture

Property	Value
IUPAC Name	2,3,6-Trimethoxyphenol
Molecular Formula	C ₉ H ₁₂ O ₄
Molecular Weight	184.19 g/mol
CAS Registry Number	90539-42-7

Spectral Data Analysis: The Causality of Elucidation

As application scientists, we do not merely record spectral peaks; we decode the electronic and steric environments that cause them. The following sections break down the self-validating spectral signatures of **2,3,6-trimethoxyphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton) Analysis

The proton spectrum of **2,3,6-trimethoxyphenol** is defined by its asymmetry. The presence of three methoxy groups and one hydroxyl group on the benzene ring leaves only two aromatic protons (H-4 and H-5). Because they are adjacent (ortho) to each other, they couple to form a distinct AB system.

Table 1: ¹H NMR Spectral Data Assignment (600 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)	Integration	Assignment Causality
1-OH	5.75	br s	-	1H	Broadened by intermolecular H-bonding and chemical exchange.
2-OCH ₃	3.92	s	-	3H	Deshielded due to steric compression and proximity to the 1-OH group.
6-OCH ₃	3.88	s	-	3H	Deshielded by the adjacent 1-OH, but less sterically hindered than 2-OCH ₃ .
3-OCH ₃	3.85	s	-	3H	Standard aromatic methoxy resonance; least sterically encumbered.
5-H	6.58	d	8.8	1H	Ortho coupling to 4-H; shielded by the +R resonance

Position	δ (ppm)	Multiplicity	J (Hz)	Integration	Assignment Causality
					effect of 6- OCH ₃ .

| 4-H | 6.42 | d | 8.8 | 1H | Ortho coupling to 5-H; highly shielded by the combined +R effects of 3-OCH₃ and 1-OH. |

¹³C NMR Analysis

The ¹³C NMR spectrum is a masterclass in substituent effects. The oxygenated carbons (C-1, C-2, C-3, C-6) are heavily deshielded due to the inductive electron-withdrawing effect (-I) of the oxygen atoms. Conversely, the protonated carbons (C-4, C-5) are pushed significantly upfield (shielded) due to the strong electron-donating resonance effect (+R) of the ortho and para oxygen substituents, which increases electron density at these positions.

Table 2: ¹³C NMR Spectral Data Assignment (150 MHz, CDCl₃)

Position	δ (ppm)	Type	Assignment Causality
C-3	148.6	Cq	Highest shift due to dual oxygenation effects (ortho to C-2, meta to C-1).
C-6	142.3	Cq	Oxygenated aromatic carbon; shifted by ortho-OH.
C-2	140.2	Cq	Oxygenated aromatic carbon; flanked by OH and OCH ₃ , causing steric shifts.
C-1	138.5	Cq	Directly attached to the highly electronegative hydroxyl oxygen.
C-5	108.1	CH	Shielded by the ortho (+R) effect of 6-OCH ₃ .
C-4	105.4	CH	Highly shielded by the ortho (+R) effect of 3-OCH ₃ and para (+R) of 1-OH.
2-OCH ₃	61.2	CH ₃	Sterically hindered methoxy carbon (sandwiched) shifts downfield.
6-OCH ₃	56.8	CH ₃	Standard unhindered methoxy carbon.

| 3-OCH₃ | 56.4 | CH₃ | Standard unhindered methoxy carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy validates the functional group integrity of the molecule, specifically confirming the presence of the phenolic OH and the ether linkages.

Table 3: FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm ⁻¹)	Mode	Intensity	Causality
3410	O-H stretch	Broad, Strong	Intermolecular hydrogen bonding lowers the frequency and broadens the peak.
2940, 2835	C-H stretch	Medium	Asymmetric and symmetric stretching of the aliphatic methoxy methyl groups.
1610, 1503	C=C stretch	Strong	Aromatic ring breathing modes; highly enhanced by the polar C-O bonds.

| 1205, 1080 | C-O-C stretch | Strong | Asymmetric and symmetric stretching of the aryl-alkyl ether linkages. |

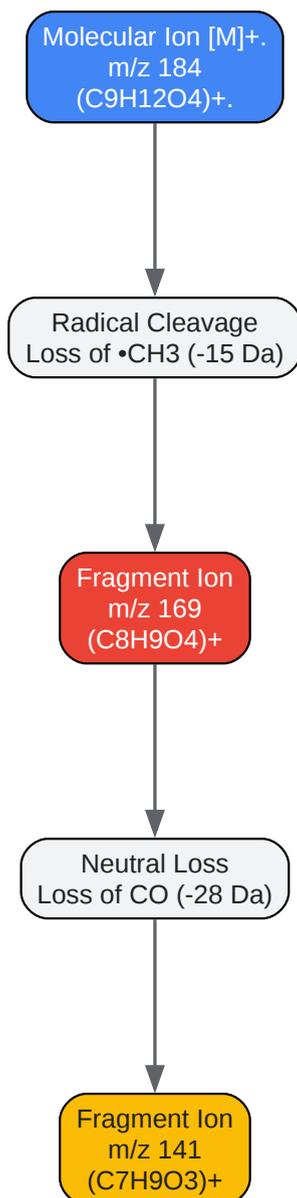
Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the fragmentation pattern is driven by the stability of the aromatic ring and the ability of oxygen atoms to stabilize positive charges via resonance.

Table 4: EI-MS Fragmentation Ions (70 eV)

m/z	Ion Type	Rel. Abundance	Fragmentation Causality
184	$[M]^{\bullet+}$	100% (Base)	The highly conjugated, electron-rich aromatic system resists complete fragmentation.
169	$[M - CH_3]^+$	85%	Loss of a methyl radical from a methoxy group forms a resonance-stabilized oxonium ion.
141	$[M - CH_3 - CO]^+$	45%	Subsequent extrusion of carbon monoxide (neutral loss of 28 Da) from the oxonium ion.

| 126 | $[M - 2CH_3 - CO]^+$ | 20% | Further homolytic cleavage of a second methyl radical. |



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Proposed EI-MS fragmentation pathway of **2,3,6-trimethoxyphenol**.

Experimental Protocols & Workflows

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems for the isolation, synthesis, and analysis of **2,3,6-trimethoxyphenol**.

Protocol A: Hyphenated HPLC-SPE-NMR Dereplication

When isolating **2,3,6-trimethoxyphenol** from complex fungal extracts (e.g., *Antrodia camphorata*), traditional preparative isolation is time-consuming. Hyphenated HPLC-SPE-NMR allows for rapid dereplication by concentrating the analyte and exchanging the LC solvent for a deuterated NMR solvent [5](#).

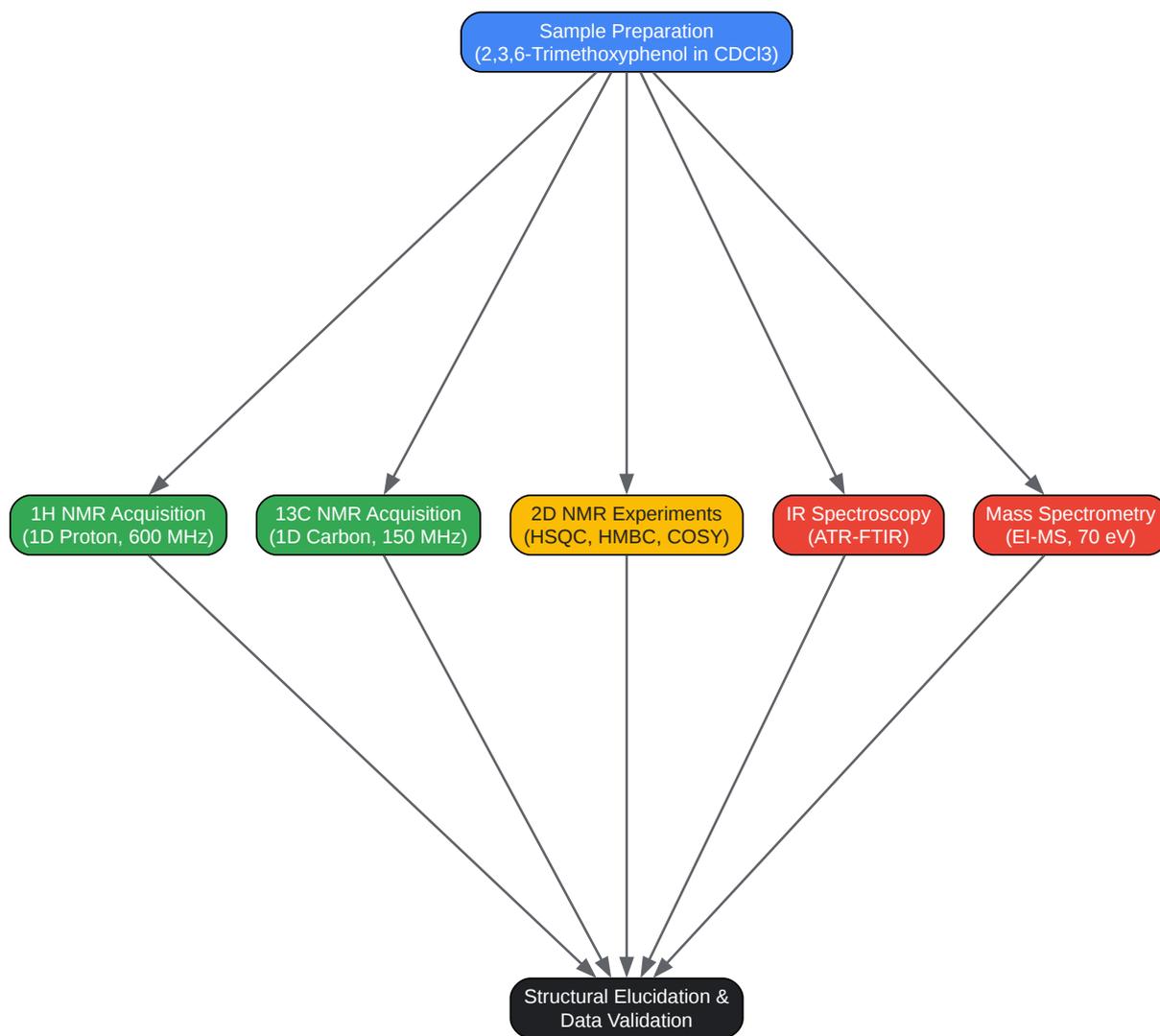
- **Chromatographic Separation:** Inject 50 μL of the crude fungal extract onto a C18 reverse-phase analytical column. Elute using a gradient of $\text{H}_2\text{O}/\text{Acetonitrile}$ (0.1% Formic Acid).
- **Post-Column Trapping:** Monitor the eluent via UV-Vis ($\lambda = 280 \text{ nm}$). Divert the peak corresponding to **2,3,6-trimethoxyphenol** to a solid-phase extraction (SPE) cartridge. Introduce a make-up flow of pure water to decrease the organic modifier concentration, forcing the analyte to partition into the SPE stationary phase.
- **Desiccation:** Purge the SPE cartridge with ultra-high-purity nitrogen gas for 30 minutes to completely remove protonated LC solvents.
- **NMR Elution:** Elute the trapped analyte directly into the NMR flow probe using 30 μL of CD_3OD . Acquire 1D ^1H and 2D HSQC/HMBC spectra.

Protocol B: Synthetic Preparation via Modified Ullmann-Type Methanolysis

Synthesizing **2,3,6-trimethoxyphenol** frameworks often involves the Cu(I)-mediated Ullmann reaction of tribromophenols. However, standard conditions often lead to reductive debromination side reactions, resulting in complex mixtures [3](#). The following modified protocol mitigates this.

- **Reagent Assembly:** In a flame-dried Schlenk flask, combine 2,3,6-tribromophenol (1.0 eq), sodium methoxide (5.0 eq), and CuI catalyst (0.2 eq) in anhydrous DMF.

- **Reaction Conditions:** Degas the mixture via three freeze-pump-thaw cycles. Reflux at 110 °C under a strict argon atmosphere for 12 hours to prevent oxidative coupling of the phenol.
- **Quenching & Extraction:** Cool the reaction to 0 °C. Carefully quench with 1M HCl to neutralize the phenoxide intermediate. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
- **Purification:** Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, 10:1 to 3:1 Hexane/Ethyl Acetate gradient) to isolate pure **2,3,6-trimethoxyphenol**.



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Multiplexed analytical workflow for the structural elucidation of **2,3,6-trimethoxyphenol**.

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